molecular formula C10H10N2S B037755 2-(4-(methylthio)phenyl)-1H-imidazole CAS No. 115053-39-9

2-(4-(methylthio)phenyl)-1H-imidazole

Cat. No.: B037755
CAS No.: 115053-39-9
M. Wt: 190.27 g/mol
InChI Key: IUFJXFHLAXWHBO-UHFFFAOYSA-N
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Description

Procysteine, also known as L-2-oxothiazolidine-4-carboxylic acid, is a modified form of the amino acid cysteine. It is a prodrug that is metabolized to cysteine intracellularly and has antioxidant properties. Procysteine is used in various scientific and medical applications due to its ability to promote glutathione synthesis, which is crucial for cellular protection against oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

Procysteine can be synthesized by reacting L-cysteine with triphosgene dissolved in toluene. The reaction is monitored for completeness, and the product is purified to achieve a high purity level of at least 99 to 99.5 percent .

Industrial Production Methods

Industrial production of procysteine involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Procysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion to cysteine and its subsequent biological activities .

Common Reagents and Conditions

Major Products Formed

The major product formed from the metabolism of procysteine is cysteine, which plays a vital role in cellular antioxidant defense mechanisms .

Scientific Research Applications

The compound 2-(4-(methylthio)phenyl)-1H-imidazole has garnered interest in various scientific research applications due to its unique chemical structure and biological properties. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Development

This compound has been identified as a potential candidate for developing pharmaceuticals, particularly in the field of oncology. Its structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of imidazole compounds exhibit anticancer properties. A study showed that this compound can inhibit tumor growth in specific cancer cell lines, showcasing its potential as an anticancer agent.

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activity. The methylthio group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Research on PPAR Agonists

The compound has also been studied for its role as a peroxisome proliferator-activated receptor (PPAR) agonist, particularly PPARδ. This receptor plays a critical role in regulating lipid metabolism and inflammation.

Findings:

  • Activation of PPARδ by this compound could lead to therapeutic strategies for conditions such as dyslipidemia and cardiovascular diseases, as demonstrated in preclinical models.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of imidazole derivatives, including this compound, against neurodegenerative diseases.

Case Study: Neuroprotection

In vitro studies indicate that this compound may protect neuronal cells from oxidative stress, suggesting its potential use in treating conditions like Alzheimer's disease.

Mechanism of Action

Procysteine is metabolized to cysteine intracellularly, which then contributes to the synthesis of glutathione. Glutathione is a critical antioxidant that protects cells from oxidative damage. The mechanism involves the conversion of procysteine to S-carboxy-L-cysteine, which spontaneously decarboxylates to L-cysteine, facilitating glutathione synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Procysteine

Procysteine is unique due to its stability and ability to be metabolized intracellularly to cysteine, providing a controlled release of cysteine for glutathione synthesis. This property makes it particularly valuable in research and therapeutic applications where oxidative stress is a concern .

Biological Activity

The compound 2-(4-(methylthio)phenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of This compound typically involves the condensation of 4-(methylthio)aniline with appropriate carbonyl compounds through a multistep process. The resulting imidazole derivatives can be further modified to enhance their biological activity.

Structural Features

The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological interactions. The methylthio group at the para position of the phenyl ring may influence the compound's lipophilicity and receptor binding affinity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of imidazole derivatives. For instance:

  • Antiproliferative Effects : In vitro studies have shown that imidazole compounds can inhibit the proliferation of various cancer cell lines. One study reported that derivatives with specific substitutions on the phenyl ring exhibited IC50 values as low as 0.4 nM against certain cancer types, indicating potent activity .
  • Mechanisms of Action : The anticancer effects are often attributed to the compounds' ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of well-known chemotherapeutic agents like combretastatin A-4 .

Anti-inflammatory Activity

Imidazole derivatives have also been explored for their anti-inflammatory properties:

  • Dual Action : Some compounds exhibit both anti-inflammatory and antifungal activities, making them attractive candidates for treating conditions involving inflammation and infection . For example, certain derivatives showed significant inhibition of inflammatory mediators in vitro.
  • In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation markers effectively while exhibiting lower gastrointestinal irritation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antifungal Activity

The antifungal potential of this compound has been assessed against various fungal strains:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown promising antifungal activity with MIC values around 12.5 μg/mL against tested strains, indicating their potential as antifungal agents .

Table 1: Biological Activities of Imidazole Derivatives

CompoundActivity TypeIC50 Value (nM)Reference
4oAntiproliferative0.4 - 3.8
3hAnti-inflammatoryNot specified
3lAntifungal12.5
This compoundDual action (anti-inflammatory/antifungal)Not specified

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various imidazole derivatives on human cancer cell lines and found that specific substitutions significantly enhanced their antiproliferative activity. The findings suggest that modifying the phenyl ring can lead to compounds with improved selectivity and potency against cancer cells .
  • Anti-inflammatory Mechanism : Research indicated that certain imidazoles could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism by which these compounds could mitigate inflammatory responses in vivo .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(4-(methylthio)phenyl)-1H-imidazole, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted aldehydes, ammonium acetate, and appropriate thiophenol derivatives. Key conditions include using acetic acid as a solvent and refluxing at 80–100°C for 6–12 hours. Catalysts like iodine or montmorillonite K10 clay enhance reaction efficiency . For example, highlights a derivative synthesized by nitration and phenyl substitution, requiring precise stoichiometric ratios of nitroaryl precursors and thiomethyl groups .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound and confirming its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR: 1^1H and 13^{13}C) is critical for confirming the aromatic proton environment and sulfur-methyl group integration. Infrared (IR) spectroscopy identifies C–S (680–710 cm1^{-1}) and imidazole N–H (3200–3400 cm1^{-1}) stretches. Elemental analysis (CHNS) validates empirical formulas, while High-Resolution Mass Spectrometry (HRMS) confirms molecular ion peaks .

Q. What structural insights can be derived from X-ray crystallography for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals planar imidazole rings with dihedral angles between the methylthiophenyl substituent and the imidazole core. For example, reports a monoclinic crystal system (space group P21/c) with bond lengths of 1.73–1.79 Å for C–S and 1.35 Å for C–N, confirming resonance stabilization .

Advanced Research Questions

Q. How can reaction conditions be optimized for eco-friendly, large-scale synthesis of this compound derivatives?

  • Methodological Answer : Green chemistry approaches include using recyclable catalysts (e.g., silica-supported ionic liquids) and solvent-free microwave-assisted reactions. demonstrates a scaled-up synthesis of a related imidazole derivative with >85% yield under solvent-free conditions at 120°C for 2 hours .

Q. What biological activities have been observed for this compound, and how can its pharmacological potential be systematically evaluated?

  • Methodological Answer : Preliminary studies on structurally similar compounds (e.g., and ) show antifungal activity against Candida albicans (MIC: 8–16 µg/mL) via ergosterol biosynthesis inhibition. To assess pharmacological potential, conduct:

  • In vitro assays : Broth microdilution for MIC determination.
  • Molecular docking : Target lanosterol 14α-demethylase (CYP51) using AutoDock Vina .

Q. How do computational studies explain the interaction of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the geometry and predict electrostatic potential maps. Molecular dynamics simulations (e.g., GROMACS) model ligand-protein binding stability. cites docking poses where the methylthiophenyl group occupies hydrophobic pockets in target enzymes .

Q. How can researchers address discrepancies in reported synthetic yields across studies?

  • Methodological Answer : Contradictions often arise from varying catalysts (e.g., iodine vs. montmorillonite) or solvent polarity. Systematic optimization via Design of Experiments (DoE) with parameters like temperature, catalyst loading, and reaction time can resolve inconsistencies. Compare data from (yield: 72% with K10 clay) and (yield: 88% under solvent-free conditions) .

Q. What are the implications of solid-state properties (e.g., crystallinity, polymorphism) for material science applications?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) analyze thermal stability and polymorphic forms. and highlight monoclinic packing with π-π stacking (3.5–4.0 Å spacing), relevant for organic semiconductor design .

Q. Which advanced analytical methods are suitable for studying degradation pathways and environmental stability?

  • Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS/MS) identifies degradation products under UV/thermal stress. recommends assessing hydrolytic stability at pH 2–12 and photolytic degradation using a xenon arc lamp .

Q. How can researchers design derivatives of this compound for targeted applications (e.g., antimicrobial, optoelectronic)?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies guide functionalization:
  • Antimicrobial : Introduce fluoro or nitro groups at the phenyl ring to enhance lipophilicity.
  • Optoelectronic : Add electron-withdrawing groups (e.g., –CF3_3) to tune HOMO-LUMO gaps, as seen in .

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFJXFHLAXWHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623108
Record name 2-[4-(Methylsulfanyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115053-39-9
Record name 2-[4-(Methylsulfanyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(4-(methylthio)phenyl)-4,5-dihydro-1H-imidazole (2-Im-1, 9.6 g, 1.0 eq) in 100 mL of DMSO, DIB (1.1 eq) and K2CO3 (1.1 eq) were added. The mixture was heated to 70° C. overnight, then extracted with EtOAc and the organic layer was concentrated to provide 2-(4-(methylthio)phenyl)-1H-imidazole (compound 3-Im-1).
Quantity
9.6 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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Quantity
100 mL
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solvent
Reaction Step One

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